![molecular formula C15H14N4OS B2643725 3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1351587-14-8](/img/structure/B2643725.png)
3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine
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Description
3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazine derivative that has shown promising results in scientific research, particularly in the areas of medicinal chemistry and drug discovery.
Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for synthetic chemistry, including the formal anti-Markovnikov alkene hydromethylation.
- Tubulin Polymerization Inhibitors : Inspired by the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, scientists have designed and synthesized N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides. These compounds exhibit potential as anti-cancer agents . Further exploration of their mechanisms and efficacy is ongoing.
Catalysis and Organic Synthesis
Anti-Cancer Agents
properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-20-13-5-3-12(4-6-13)11-21-15-8-7-14(17-18-15)19-10-2-9-16-19/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRMLAAKUUYBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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